Cas no 2172288-74-1 (2-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-(propan-2-yl)acetamido}acetic acid)

2-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-(propan-2-yl)acetamido}acetic acid 化学的及び物理的性質
名前と識別子
-
- 2-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-(propan-2-yl)acetamido}acetic acid
- 2172288-74-1
- EN300-1559156
- 2-{2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]-N-(propan-2-yl)acetamido}acetic acid
-
- インチ: 1S/C26H30N2O5/c1-16(2)28(14-25(30)31)24(29)13-17-11-18(12-17)27-26(32)33-15-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-10,16-18,23H,11-15H2,1-2H3,(H,27,32)(H,30,31)
- InChIKey: XJKXYIQBCNHRHV-UHFFFAOYSA-N
- ほほえんだ: O(CC1C2C=CC=CC=2C2=CC=CC=C12)C(NC1CC(CC(N(CC(=O)O)C(C)C)=O)C1)=O
計算された属性
- せいみつぶんしりょう: 450.21547206g/mol
- どういたいしつりょう: 450.21547206g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 33
- 回転可能化学結合数: 9
- 複雑さ: 698
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 95.9Ų
- 疎水性パラメータ計算基準値(XlogP): 3.7
2-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-(propan-2-yl)acetamido}acetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1559156-0.05g |
2-{2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]-N-(propan-2-yl)acetamido}acetic acid |
2172288-74-1 | 0.05g |
$2829.0 | 2023-05-23 | ||
Enamine | EN300-1559156-5.0g |
2-{2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]-N-(propan-2-yl)acetamido}acetic acid |
2172288-74-1 | 5g |
$9769.0 | 2023-05-23 | ||
Enamine | EN300-1559156-1.0g |
2-{2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]-N-(propan-2-yl)acetamido}acetic acid |
2172288-74-1 | 1g |
$3368.0 | 2023-05-23 | ||
Enamine | EN300-1559156-500mg |
2-{2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]-N-(propan-2-yl)acetamido}acetic acid |
2172288-74-1 | 500mg |
$3233.0 | 2023-09-25 | ||
Enamine | EN300-1559156-5000mg |
2-{2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]-N-(propan-2-yl)acetamido}acetic acid |
2172288-74-1 | 5000mg |
$9769.0 | 2023-09-25 | ||
Enamine | EN300-1559156-10000mg |
2-{2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]-N-(propan-2-yl)acetamido}acetic acid |
2172288-74-1 | 10000mg |
$14487.0 | 2023-09-25 | ||
Enamine | EN300-1559156-0.1g |
2-{2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]-N-(propan-2-yl)acetamido}acetic acid |
2172288-74-1 | 0.1g |
$2963.0 | 2023-05-23 | ||
Enamine | EN300-1559156-2.5g |
2-{2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]-N-(propan-2-yl)acetamido}acetic acid |
2172288-74-1 | 2.5g |
$6602.0 | 2023-05-23 | ||
Enamine | EN300-1559156-10.0g |
2-{2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]-N-(propan-2-yl)acetamido}acetic acid |
2172288-74-1 | 10g |
$14487.0 | 2023-05-23 | ||
Enamine | EN300-1559156-2500mg |
2-{2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]-N-(propan-2-yl)acetamido}acetic acid |
2172288-74-1 | 2500mg |
$6602.0 | 2023-09-25 |
2-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-(propan-2-yl)acetamido}acetic acid 関連文献
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
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Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
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Bing Li,Chao Zhang,Fang Peng,Wenzhi Wang,Bryan D. Vogt,K. T. Tan J. Mater. Chem. C, 2021,9, 1164-1173
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Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
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Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
2-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-(propan-2-yl)acetamido}acetic acidに関する追加情報
Introduction to 2-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-(propan-2-yl)acetamido}acetic Acid (CAS No. 2172288-74-1)
2-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-(propan-2-yl)acetamido}acetic acid is a highly specialized compound with significant applications in the field of pharmaceutical research and development. This compound, identified by its CAS number 2172288-74-1, belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense interest among researchers exploring novel therapeutic agents.
The molecular structure of this compound is intricate, featuring a combination of functional groups that contribute to its unique chemical and biological properties. At the core of its structure lies a cyclobutyl moiety, which is flanked by an amino group and an acetamido group. These components are further modified by a fluoren-9-ylmethoxycarbonyl substituent, which introduces a layer of complexity and potential for interaction with biological targets.
The presence of the propan-2-yl group in the N-(propan-2-yl)acetamido moiety adds another dimension to the compound's reactivity and solubility characteristics. This particular arrangement of functional groups makes the compound a versatile scaffold for medicinal chemistry applications, allowing for modifications that could enhance its pharmacological profile.
In recent years, there has been growing interest in the development of molecules that can modulate intracellular signaling pathways. The structure of 2-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-(propan-2-yl)acetamido}acetic acid (CAS No. 2172288-74-1) suggests that it may have the potential to interact with various enzymes and receptors involved in these pathways. Specifically, the fluorenylmethoxycarbonyl (Fmoc) group is often used in peptide synthesis but can also serve as a pharmacophore in small-molecule drug design, contributing to binding affinity and selectivity.
One of the most compelling aspects of this compound is its potential application in the development of targeted therapies. The cyclobutyl ring provides steric hindrance, which can be crucial for optimizing binding interactions with biological targets. Additionally, the amino and acetamido groups offer opportunities for further derivatization, allowing researchers to fine-tune the compound's properties for specific therapeutic purposes.
Recent studies have highlighted the importance of scaffold hopping in drug discovery—exploring different molecular frameworks to identify new leads with improved efficacy and reduced toxicity. The structural features of 2-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-(propan-2-yl)acetamido}acetic acid (CAS No. 2172288-74-1) make it an attractive candidate for such investigations. Researchers are exploring its potential as a lead compound for drugs targeting neurological disorders, cancer, and inflammatory conditions.
The synthesis of this compound presents both challenges and opportunities for chemists. The multi-step process involves protecting group strategies, regioselective reactions, and careful purification techniques. However, advancements in synthetic methodologies have made it increasingly feasible to produce complex molecules like this one on a scalable basis. This accessibility is crucial for moving from academic research to preclinical development.
In terms of biological activity, preliminary studies suggest that derivatives of this compound may exhibit inhibitory effects on certain kinases and proteases. These enzymes are often overexpressed in disease states and are therefore attractive targets for therapeutic intervention. The fluorenylmethoxycarbonyl group, in particular, has been shown to enhance binding interactions with protein targets due to its hydrophobicity and rigidity.
The propan-2-yl substituent also plays a role in determining the compound's pharmacokinetic properties. By influencing solubility and metabolic stability, this group can impact how well the drug is absorbed, distributed, metabolized, and excreted by the body. Optimizing these properties is essential for developing a safe and effective therapeutic agent.
As research continues to uncover new biological pathways and targets, compounds like 2-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-(propan-2-y l)acetamido}acetic acid (CAS No. 2172288 -74 -1) will remain at the forefront of drug discovery efforts. Their complex structures offer rich opportunities for innovation, while their potential biological activities hold promise for addressing unmet medical needs.
The integration of computational methods into drug design has also accelerated the process of identifying promising candidates like this one. Virtual screening techniques can rapidly evaluate large libraries of compounds based on their predicted interactions with biological targets. This approach has already been successful in identifying novel inhibitors and other therapeutic agents.
In conclusion, 2-{ 2 - 3 - ( { ( 9 H - fluore n - 9 - y l ) m e t h o x y c a r b o n y l } a m i n o ) c y c l o b u t y l - N - ( p r o p a n - 2 - y l ) a c e t a m i d o } acetic acid ( C A S N o . 2172288 -74 -1) represents an exciting avenue for pharmaceutical research . Its unique structural features , combined with its potential biological activities , make it a valuable tool for developing new treatments . As scientific understanding advances , compounds like this one will continue to play a critical role in addressing complex diseases and improving patient outcomes.
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